molecular formula C14H16O6 B6306837 4-(2,4-Dimethoxy-phenyl)-2,4-dioxo-butyric acid ethyl ester CAS No. 80081-75-0

4-(2,4-Dimethoxy-phenyl)-2,4-dioxo-butyric acid ethyl ester

Cat. No.: B6306837
CAS No.: 80081-75-0
M. Wt: 280.27 g/mol
InChI Key: BEWULQFJCCQQIU-UHFFFAOYSA-N
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Description

4-(2,4-Dimethoxy-phenyl)-2,4-dioxo-butyric acid ethyl ester is an organic compound that features a phenyl ring substituted with two methoxy groups and a butyric acid ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethoxy-phenyl)-2,4-dioxo-butyric acid ethyl ester typically involves a multi-step processThe Suzuki–Miyaura coupling reaction is often employed in the synthesis of such compounds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxy-phenyl)-2,4-dioxo-butyric acid ethyl ester can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester moiety can be reduced to the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the ester moiety can produce alcohols.

Scientific Research Applications

4-(2,4-Dimethoxy-phenyl)-2,4-dioxo-butyric acid ethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Dimethoxy-phenyl)-2,4-dioxo-butyric acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy-substituted phenyl ring and butyric acid ester moiety make it a versatile compound for various applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

ethyl 4-(2,4-dimethoxyphenyl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O6/c1-4-20-14(17)12(16)8-11(15)10-6-5-9(18-2)7-13(10)19-3/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWULQFJCCQQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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